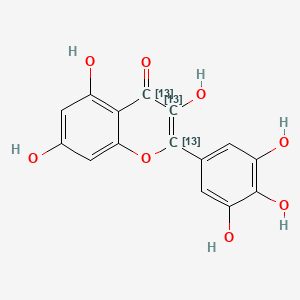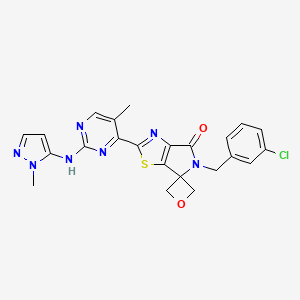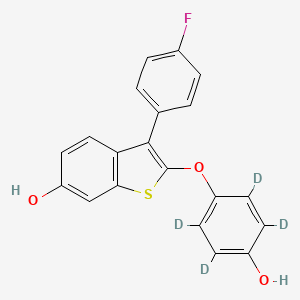
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorophenyl group, and incorporation of deuterium atoms. Common synthetic routes may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the fluorophenyl group to the benzothiophene core.
Incorporation of Deuterium Atoms: Deuterium atoms can be introduced through deuterium exchange reactions using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and deuterium atoms may enhance its binding affinity and stability. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.
Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways.
Modulation of Signaling Pathways: Affecting signaling pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
3-(4-Fluorophenyl)-1-benzothiophen-6-ol: Lacks deuterium atoms but has similar structural features.
2-(4-Hydroxyphenoxy)-1-benzothiophen-6-ol: Lacks the fluorophenyl group but has similar core structure.
3-(4-Chlorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol: Contains a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol lies in the presence of both fluorine and deuterium atoms, which may enhance its biological activity, stability, and selectivity compared to similar compounds.
特性
分子式 |
C20H13FO3S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol |
InChI |
InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H/i5D,6D,8D,9D |
InChIキー |
UDBMVVLTKJMPCJ-PKHQNOSGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC2=C(C3=C(S2)C=C(C=C3)O)C4=CC=C(C=C4)F)[2H] |
正規SMILES |
C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




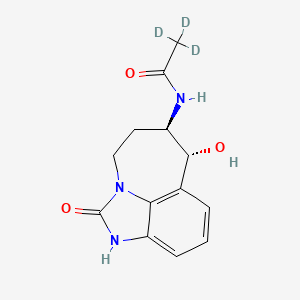


![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
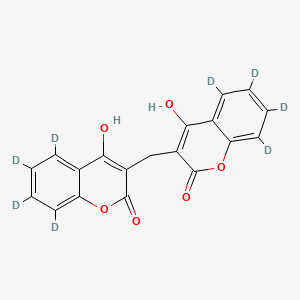
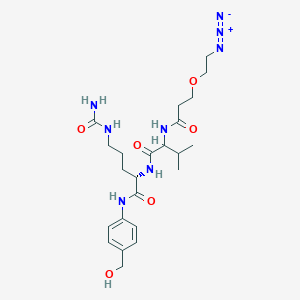
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)

